molecular formula C17H19BrN2O4S2 B3312144 4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946297-01-4

4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B3312144
CAS No.: 946297-01-4
M. Wt: 459.4 g/mol
InChI Key: DRDNABODFOJPPZ-UHFFFAOYSA-N
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Description

4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of a bromine atom, an ethanesulfonyl group, and a tetrahydroquinoline moiety, making it a unique and versatile molecule for various applications.

Preparation Methods

The synthesis of 4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves multiple stepsThe reaction conditions typically involve the use of brominating agents, sulfonyl chlorides, and catalysts to facilitate the formation of the desired product .

Industrial production methods may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. These methods often require optimization of reaction parameters such as temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as dihydropteroate synthetase, which is crucial for bacterial folate synthesis . This inhibition disrupts bacterial growth and replication, making the compound effective as an antibacterial agent. Additionally, the compound’s structure allows it to interact with other biological pathways, potentially leading to anti-inflammatory and other therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide include other sulfonamides and brominated organic molecules. Some examples are:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O4S2/c1-2-25(21,22)20-11-3-4-13-12-15(7-10-17(13)20)19-26(23,24)16-8-5-14(18)6-9-16/h5-10,12,19H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDNABODFOJPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
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4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
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4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Reactant of Route 4
4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Reactant of Route 5
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4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Reactant of Route 6
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4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

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